molecular formula C17H10ClNOS B7787310 4-{[(3E)-6-chloro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-ylidene]methyl}benzonitrile

4-{[(3E)-6-chloro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-ylidene]methyl}benzonitrile

Cat. No.: B7787310
M. Wt: 311.8 g/mol
InChI Key: ITDJJPMWAAJOPN-QPEQYQDCSA-N
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Description

4-{[(3E)-6-chloro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-ylidene]methyl}benzonitrile is a useful research compound. Its molecular formula is C17H10ClNOS and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(E)-(6-chloro-4-oxothiochromen-3-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNOS/c18-14-5-6-16-15(8-14)17(20)13(10-21-16)7-11-1-3-12(9-19)4-2-11/h1-8H,10H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDJJPMWAAJOPN-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)C#N)C(=O)C3=C(S1)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C/C2=CC=C(C=C2)C#N)/C(=O)C3=C(S1)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(3E)-6-chloro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-ylidene]methyl}benzonitrile is a complex organic molecule that features a unique structure combining a benzothiopyran core with various functional groups, including a chloro substituent and a nitrile group. This structural diversity suggests potential biological activities that warrant detailed investigation.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C17H13ClN2O2\text{C}_{17}\text{H}_{13}\text{Cl}\text{N}_2\text{O}_2

This compound contains several notable features:

  • A benzothiopyran ring, which is known for its diverse biological activities.
  • A chloro group that may enhance biological interactions.
  • An oxo group that can participate in various chemical reactions.
  • A nitrile group that often contributes to the compound's reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential therapeutic applications. The following table summarizes some of the biological activities associated with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3,4-dihydro-4-oxo-1H-benzothiopyranSimilar benzothiopyran core but lacks nitrile groupAntimicrobial
Benzothiopyran derivativesVarying substitutions on the benzothiopyran structureAntitumor, anti-inflammatory
6-ChlorobenzothiopyranChlorine substitution similar to the target compoundPotentially similar biological activities

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological properties compared to simpler derivatives. This combination could lead to novel therapeutic applications.

Research indicates that compounds containing benzothiopyran structures often exhibit mechanisms such as:

  • Antioxidant Activity : The presence of the oxo and chloro groups may enhance the compound's ability to scavenge free radicals.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Antitumor Effects : Some benzothiopyran derivatives have demonstrated cytotoxicity against cancer cell lines, indicating possible antitumor activity.

Case Studies and Research Findings

Recent studies have investigated the biological effects of related compounds. For instance:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiopyran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones for certain derivatives, suggesting a promising avenue for developing new antibiotics.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF7) showed that some benzothiopyran derivatives exhibit dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for further development.
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways, thereby providing insights into their potential use in cancer therapy.

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